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Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-
isothiocyanatopropene (CAS No. 14214-31-4), a pivotal chemical intermediate in modern

synthetic chemistry. Possessing a unique bifunctional structure with both a reactive

isothiocyanate group and an electrophilic 2-chloroallyl moiety, this compound serves as a

versatile building block, most notably in the agrochemical sector for the synthesis of

neonicotinoid insecticides. This document consolidates critical data on its physicochemical

properties, predicted spectroscopic characteristics, detailed synthesis protocols, and key

reactivity profiles. Emphasis is placed on the mechanistic underpinnings of its transformations,

particularly the industrial-scale synthesis of the key heterocyclic precursor, 2-chloro-5-

chloromethylthiazole (CCMT). This guide is intended for researchers, process chemists, and

drug development professionals seeking to leverage the synthetic potential of this important

intermediate.

Core Chemical Identity and Physicochemical Properties
2-Chloro-3-isothiocyanatopropene, also known as 2-chloroallyl isothiocyanate, is a colorless

to pale yellow liquid characterized by the pungent odor typical of isothiocyanates.[1][2] Its

bifunctional nature is the cornerstone of its synthetic utility, offering two distinct points for

chemical modification.[2][3]

The physical and chemical properties reported in the literature show some variation, which is

common for technical-grade industrial intermediates. The data is summarized below for clarity.
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Table 1: Physicochemical Properties of 2-Chloro-3-isothiocyanatopropene

Property Value(s) Source(s)

CAS Number 14214-31-4 [4][5]

Molecular Formula C₄H₄ClNS [4][5]

Molecular Weight 133.60 g/mol [4]

Appearance Colorless to pale yellow liquid [2]

Odor Pungent [2]

Boiling Point
182 °C at 760 mmHg; 73-76

°C at 2.4 kPa
[4][5]

Density 1.27 g/cm³ [4]

Refractive Index ~1.556 [4]

Solubility
Insoluble in water; Soluble in

organic solvents
[5]

Vapor Pressure
0.95 hPa at 20 °C; 6.29 hPa at

50 °C

Predicted Spectroscopic Profile
While published, peer-reviewed spectra for this specific compound are not readily available, its

structure allows for a confident prediction of its key spectroscopic features. This analysis is

crucial for reaction monitoring and quality control in a research or industrial setting.

2.1 Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by the highly characteristic, strong, and broad

absorption of the isothiocyanate group.

~2150-2080 cm⁻¹ (strong, broad): Asymmetric C=N=C stretch of the isothiocyanate (-NCS)

group. This is the most prominent and diagnostic peak.[6][7]

~3100-3000 cm⁻¹ (medium): C-H stretch from the vinylic (=C-H) protons.[8]
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~1630 cm⁻¹ (weak to medium): C=C stretch of the alkene.[7]

~800-600 cm⁻¹ (strong): C-Cl stretch from the vinyl chloride moiety.[7]

~1420 cm⁻¹ (medium): CH₂ scissoring of the methylene group adjacent to the NCS group.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum will show three distinct signals corresponding to the three non-

equivalent protons in the 2-chloroallyl system.

~5.5-6.5 ppm (multiplet, 1H): This region is characteristic of the geminal vinylic protons

(H₂C=). The presence of a neighboring chlorine atom and the overall electronic structure will

influence the exact shift.[9][10][11]

~5.4-5.5 ppm (multiplet, 1H): The second geminal vinylic proton. These two protons will

appear as distinct signals and will likely show geminal, and potentially long-range, coupling.

[9][10]

~4.1-4.3 ppm (singlet or narrow multiplet, 2H): This downfield shift for the methylene protons

(-CH₂-) is due to the adjacent electron-withdrawing isothiocyanate group.[12]

The carbon spectrum will display four signals, with the isothiocyanate carbon being a key, albeit

sometimes challenging, signal to observe.

~130-140 ppm (broad): The central carbon of the isothiocyanate group (-N=C=S). This signal

is often very broad and can have a low signal-to-noise ratio due to quadrupolar relaxation

and the specific dynamics of the NCS group, a phenomenon sometimes referred to as "near-

silence".[13][14][15]

~135-145 ppm: The chlorinated sp² carbon of the alkene (=

~115-125 ppm: The terminal sp² carbon of the alkene (=CH₂).

~45-55 ppm: The sp³ carbon of the methylene group (-CH₂-NCS).[16]

2.3 Mass Spectrometry (MS)
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Electron impact (EI) mass spectrometry would provide key structural information through its

fragmentation pattern.

Molecular Ion (M⁺): A distinct molecular ion peak cluster would be expected at m/z 133 and

m/z 135. The characteristic 3:1 intensity ratio of these peaks is definitive proof of the

presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[17][18]

Key Fragmentation Pathways:

Loss of Cl radical: A significant fragment at m/z 98 ([M-Cl]⁺) resulting from the cleavage of

the C-Cl bond. This would be a stable allyl cation.

Loss of NCS radical: A fragment corresponding to the loss of the isothiocyanate group

would yield a 2-chloroallyl cation at m/z 75 and m/z 77 (again, in a 3:1 ratio).

Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen could lead to fragments

corresponding to the loss of the vinyl chloride moiety.

Synthesis and Manufacturing Workflow
The primary industrial synthesis of 2-Chloro-3-isothiocyanatopropene involves a nucleophilic

substitution reaction using readily available starting materials.[5]

Workflow Diagram
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Starting Materials

Reaction & Workup

2,3-Dichloropropene

Nucleophilic Substitution
Solvent: Acetonitrile or Toluene
Conditions: Reflux (e.g., 80°C)

Sodium Thiocyanate (NaSCN)

Filtration
(Removal of NaCl)

Solvent Removal
(Concentration under vacuum)

Purification
(Vacuum Distillation)

2-Chloro-3-isothiocyanatopropene
(Final Product)

Click to download full resolution via product page

Caption: Industrial synthesis workflow for 2-Chloro-3-isothiocyanatopropene.

Detailed Experimental Protocol: Synthesis of 2-Chloro-3-
isothiocyanatopropene
Causality: This procedure is based on a standard SN2 reaction. Acetonitrile is an excellent

polar aprotic solvent for this type of reaction, effectively solvating the sodium cation while

leaving the thiocyanate anion nucleophilic. A phase-transfer catalyst like tetrabutylammonium
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bromide can be used, especially in less polar solvents like toluene, to facilitate the transport of

the thiocyanate anion into the organic phase.

Reactor Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer,

a reflux condenser, a dropping funnel, and a thermometer. Maintain an inert atmosphere

(e.g., nitrogen).

Charging Reagents: To the flask, add sodium thiocyanate (NaSCN, 97.3 g, 1.2 mol) and 250

mL of anhydrous acetonitrile. If using toluene as a solvent, add a catalytic amount of

tetrabutylammonium bromide (e.g., 2.5 g).

Addition of Substrate: Begin vigorous stirring and add 2,3-dichloropropene (111.0 g, 1.0 mol)

dropwise from the dropping funnel over 30 minutes. An initial exotherm may be observed.

Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-85 °C in

acetonitrile) and maintain for 3.5-4 hours. Monitor the reaction progress by TLC or GC-MS.

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of

celite to remove the precipitated sodium chloride (NaCl) and any unreacted NaSCN. Wash

the filter cake with a small amount of fresh solvent.

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a

rotary evaporator.

Purification: The resulting crude oil is purified by vacuum distillation (e.g., 73-76 °C at 2.4

kPa) to yield the final product as a clear, colorless to pale yellow liquid.[5]

Chemical Reactivity and Mechanistic Pathways
The synthetic value of 2-Chloro-3-isothiocyanatopropene stems from its two distinct reactive

sites, which can be addressed selectively or used in tandem for cyclization reactions.[2][3]

4.1 Nucleophilic Addition to the Isothiocyanate Group
The central carbon of the -N=C=S group is highly electrophilic and readily undergoes attack by

nucleophiles such as amines, alcohols, and thiols to form thioureas, thiocarbamates, and

dithiocarbamates, respectively. This reactivity is fundamental to the construction of many

heterocyclic systems.[3]
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4.2 Electrophilic Nature of the 2-Chloroallyl Group
The molecule contains two potential sites for nucleophilic substitution: the allylic carbon and the

vinylic carbon. The allylic C-Cl bond is significantly more reactive towards SN2 displacement

due to the stabilization of the transition state by the adjacent pi-system. This allows for the

selective introduction of nucleophiles at this position.[3]

4.3 Key Application: Cyclization to 2-chloro-5-chloromethylthiazole
(CCMT)
The most significant industrial application of 2-Chloro-3-isothiocyanatopropene is its

conversion to 2-chloro-5-chloromethylthiazole (CCMT), a crucial building block for

neonicotinoid insecticides like Thiamethoxam and Clothianidin.[4][19] The reaction proceeds

via an electrophilic cyclization pathway.

Caption: Mechanism for the synthesis of CCMT from 2-Chloro-3-isothiocyanatopropene.

Electrophilic Addition: A chlorinating agent (e.g., chlorine gas, sulfuryl chloride) adds across

the double bond. This proceeds via a chloronium ion intermediate, leading to the formation of

a more stable carbocation on the internal carbon.

Intramolecular Cyclization: The lone pair of electrons on the nitrogen atom of the

isothiocyanate group acts as an internal nucleophile, attacking the carbocation.

Aromatization: Subsequent elimination and rearrangement lead to the formation of the

stable, aromatic thiazole ring.

Causality: This protocol uses a controlled chlorination to initiate the cyclization cascade. The

choice of a non-polar solvent like 1,2-dichloroethane is typical for reactions involving chlorine

gas. The reaction is run at a controlled temperature to minimize side reactions and

decomposition. The final neutralization step is critical to deprotonate the thiazole hydrochloride

salt to yield the free base product.

Reactor Setup: In a well-ventilated fume hood, equip a 250 mL jacketed reactor with a

mechanical stirrer, a gas inlet tube, a thermometer, and a gas outlet connected to a scrubber

(e.g., NaOH solution).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://media.neliti.com/media/publications/577826-an-overview-of-the-synthesis-therapeutic-f5c1c211.pdf
https://www.benchchem.com/product/b079373?utm_src=pdf-body
https://www.echemi.com/products/pd180521131147-2-chloro-3-isothiocyanato-prop-1-ene.html
https://www.lookchem.com/404.htm
https://www.benchchem.com/product/b079373?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Charging Reagents: Add 1,2-dichloroethane (150 mL) to the reactor, followed by 2-Chloro-3-
isothiocyanatopropene (15.0 g, 0.112 mol).

Chlorination: Cool the stirred solution to 25-30 °C using a circulating bath. Slowly bubble

chlorine gas (approx. 8.0 g, 0.112 mol) through the solution over 3 hours, ensuring the

temperature does not exceed 40 °C.

Reaction: After the chlorine addition is complete, continue stirring the mixture at the same

temperature for an additional 7-8 hours. A precipitate of 2-chloro-5-chloromethylthiazole

hydrochloride will form.

Isolation: Filter the solid precipitate and wash the filter cake with a small amount of cold 1,2-

dichloroethane.

Neutralization: Suspend the filter cake in water (100 mL) and adjust the pH to 4-6 by the

careful addition of a 10% sodium bicarbonate solution. The product will separate as a dense

lower layer.

Final Product: Separate the lower organic layer, which is the pure 2-chloro-5-

chloromethylthiazole product. It can be used directly or further dried. The yield is typically

high (e.g., >85%).

Applications in Pharmaceutical and Agrochemical
Discovery
While the primary documented use of 2-Chloro-3-isothiocyanatopropene is in the

agrochemical field, its inherent reactivity makes it a valuable scaffold for discovery chemistry.

[19] The thiazole ring, readily accessible from this intermediate, is a privileged structure in

medicinal chemistry, appearing in numerous FDA-approved drugs such as the antiretroviral

Ritonavir and the anticancer agent Dasatinib.[3][20]

The ability to generate substituted thiazoles and other sulfur-nitrogen heterocycles makes this

intermediate a potentially useful starting point for creating libraries of novel compounds for

screening against various biological targets.[21][22][23]

Safety and Handling
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2-Chloro-3-isothiocyanatopropene is a hazardous substance and must be handled with

extreme care by trained personnel.

GHS Classification: Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 2);

Skin Corrosion (Category 1C); Serious Eye Damage (Category 1); Acute Toxicity, Inhalation

(Category 1).[20]

Hazard Statements: H301 (Toxic if swallowed), H310 (Fatal in contact with skin).[20]

Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal

protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles,

and a lab coat. Avoid all contact with skin, eyes, and clothing. Do not breathe vapor or mist.

[20]

Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated area

away from incompatible materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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